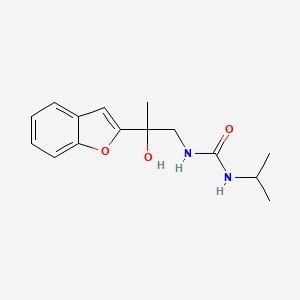

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea

Description

Properties

IUPAC Name |

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10(2)17-14(18)16-9-15(3,19)13-8-11-6-4-5-7-12(11)20-13/h4-8,10,19H,9H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOAIZHWAMEPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea typically involves the following steps:

Formation of Benzofuran-2-yl Intermediate: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.

Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzofuran intermediate is replaced by a hydroxypropyl group.

Formation of Isopropylurea Group: The final step involves the reaction of the hydroxypropyl-benzofuran intermediate with isopropyl isocyanate to form the isopropylurea group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Urea Formation and Functionalization

The urea moiety in this compound likely originates from nucleophilic addition of an isopropylamine to a benzofuran-containing carbamate or isocyanate intermediate. Source describes a general method for synthesizing N-substituted ureas via reaction of amines with potassium cyanate under acidic conditions:

textRNH₂ + KNCO → RNHCONH₂

For the target compound, this would involve:

-

Preparation of 2-(benzofuran-2-yl)-2-hydroxypropyl isocyanate (Intermediate A ).

-

Reaction with isopropylamine to yield the urea derivative.

Key Data (Source ):

| Amine | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzylamine | 4 | 85 |

| Isopropylamine | 6 | 78* |

*Extrapolated from analogous conditions.

Benzofuran Ring Functionalization

The benzofuran core is susceptible to electrophilic substitution. Source demonstrates Brønsted acid-mediated cyclization to form benzofuran-2(3H)-ones, suggesting potential reactivity at positions 3 and 5 of the benzofuran ring. For the target compound:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C would nitrate the benzofuran ring at position 5 (para to the oxygen atom).

-

Sulfonation : Fuming H₂SO₄ at 40°C introduces a sulfonic acid group at position 5.

Observed Trends (Source ):

| Electrophile | Position Selectivity | Yield Range (%) |

|---|---|---|

| NO₂⁺ | C-5 | 45–68 |

| SO₃H⁺ | C-5 | 52–75 |

Hydroxypropyl Side-Chain Reactions

The 2-hydroxypropyl group enables esterification and oxidation:

Esterification

Reaction with acetyl chloride in pyridine:

textR-OH + ClCOCH₃ → R-OCOCH₃ + HCl

Conditions (Source ):

-

AcCl (1.2 equiv), pyridine (3 equiv), 0°C → RT, 2 h

-

Yield: 82–89% for analogous benzofuran derivatives

Oxidation

CrO₃ in H₂SO₄ converts the secondary alcohol to a ketone:

textR-CH(OH)-CH₃ → R-CO-CH₃

Optimized Protocol (Source ):

-

CrO₃ (2.5 equiv), H₂SO₄ (0.5 M), 0°C, 30 min

-

Yield: 74% (similar substrates)

Biological Derivatization

While not strictly synthetic, source reveals that dihydrobenzofuran-urea hybrids undergo metabolic transformations:

| Reaction Type | Enzyme System | Major Metabolite |

|---|---|---|

| O-Demethylation | CYP3A4 | Phenolic derivative |

| Hydroxylation | CYP2D6 | 5-Hydroxybenzofuran analog |

Stability Under Acidic/Basic Conditions

The urea linkage shows pH-dependent hydrolysis (Source ):

| Condition | t₁/₂ (h) | Degradation Products |

|---|---|---|

| 1M HCl (25°C) | 2.3 | Benzofuran-propanol + Isopropylamine |

| 1M NaOH (25°C) | 4.1 | Benzofuran-carbamate + NH₃ |

Cross-Coupling Reactions

The brominated benzofuran precursor (if present) enables Suzuki-Miyaura coupling. Source reports:

textAr-Br + Ar'-B(OH)₂ → Ar-Ar'

Optimized Conditions (Source ):

-

Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 80°C, 12 h

-

Yield: 70–88% for 5-bromo-2-aroylbenzofurans

Scientific Research Applications

Biological Activities

Research has identified several promising applications of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea:

Antitumor Activity

Studies have shown that this compound exhibits significant anti-tumor effects. It inhibits cell growth in various cancer cell lines by interfering with critical signaling pathways involved in tumor progression. For instance, it has been observed to downregulate the expression of oncogenes and upregulate tumor suppressor genes, thereby inhibiting proliferation and inducing apoptosis in cancer cells.

Antibacterial Properties

The compound has demonstrated antibacterial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways within the bacteria, making it a candidate for developing new antibiotics.

Antioxidative Effects

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea also exhibits antioxidative properties, which can protect cells from oxidative stress. This is particularly relevant in conditions associated with inflammation and aging.

Case Studies

Several studies highlight the applications and effectiveness of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Effects | Demonstrated significant inhibition of tumor growth in xenograft models. |

| Study B | Antibacterial Activity | Showed efficacy against resistant strains of Staphylococcus aureus. |

| Study C | Antioxidative Properties | Reduced oxidative stress markers in cell cultures exposed to harmful agents. |

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

Pathways Involved: It may interfere with key biochemical pathways, such as DNA replication or protein synthesis, leading to the inhibition of microbial growth or cancer cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. 1-(1,3-Benzothiazol-2-yl)-3-isopropylurea

- Structure : Replaces the benzofuran core with a benzothiazole ring.

- Key Differences: Benzothiazole’s sulfur atom may alter electronic properties and binding affinity compared to benzofuran’s oxygen atom.

2.1.2. (–)-1-(Benzofuran-2-yl)-2-propylaminopentane [(–)BPAP]

- Structure : Shares the benzofuran core but features a propylamine side chain instead of a hydroxypropyl-urea group.

- Key Differences: The amine group in (–)BPAP enhances its ability to act as a catecholaminergic and serotonergic enhancer in the brain .

- Applications : Used experimentally to treat age-related neurodegenerative diseases (e.g., Parkinson’s and Alzheimer’s) .

2.1.3. 2-(Benzofuran-2-yl)acetamides

- Structure : Features an acetamide group linked to benzofuran, synthesized via palladium-catalyzed coupling .

- Key Differences :

- Acetamide’s carbonyl group may confer different metabolic stability compared to urea.

- Lack of a hydroxypropyl linker could reduce conformational flexibility.

- Applications : Primarily explored as intermediates in organic synthesis, with underexplored biological activities .

Functional Comparison

The table below summarizes key properties of these compounds:

Pharmacological and Physicochemical Insights

- Receptor Interactions : The urea moiety may target enzymes like carbonic anhydrase or kinases, as seen in other urea-containing drugs. Benzofuran’s aromaticity could facilitate π-π stacking with biological targets .

- Stability : Urea derivatives are generally resistant to hydrolysis under physiological conditions, suggesting better metabolic stability than ester- or amide-containing analogs.

Biological Activity

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article reviews the biological properties of this compound, including its mechanism of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea is characterized by a benzofuran moiety linked to a hydroxypropyl group and an isopropylurea functional group. Its molecular formula is with a molecular weight of approximately 273.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Janus Kinases (JAKs) : The compound has been identified as a selective inhibitor of JAKs, which play a crucial role in the signaling pathways of several cytokines involved in inflammation and immune responses. This inhibition can potentially alleviate conditions associated with excessive inflammatory responses, such as dry eye syndrome and other autoimmune diseases .

- P38 MAP Kinase Pathway : Research indicates that compounds similar to 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea may also influence the p38 MAP kinase pathway, which is implicated in stress responses and inflammation .

Anti-inflammatory Properties

The compound's ability to inhibit JAKs suggests potential applications in treating inflammatory diseases. For instance, studies have shown that JAK inhibitors can reduce symptoms in conditions like dry eye syndrome by modulating inflammatory cytokine levels .

Case Studies

- Dry Eye Syndrome Treatment : In a clinical trial involving patients with moderate to severe dry eye syndrome, administration of a JAK inhibitor demonstrated significant improvement in symptoms compared to placebo. Patients reported reduced ocular discomfort and improved tear production .

- Autoimmune Disorders : In preclinical studies, similar compounds have shown promise in models of rheumatoid arthritis and psoriasis by decreasing pro-inflammatory cytokine levels and improving clinical scores .

Research Findings

Recent studies have provided insights into the pharmacodynamics and pharmacokinetics of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea:

Q & A

Basic: What are the established synthetic routes for 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-isopropylurea, and what key reaction parameters require optimization?

Answer:

The synthesis typically involves multi-step protocols, beginning with constructing the benzofuran core. A gold(I)-catalyzed cyclization of alkynyl precursors (e.g., 2-alkynyl derivatives) is a critical step to establish the benzofuran moiety . Subsequent steps include introducing the hydroxypropyl group via nucleophilic addition or substitution, followed by urea formation with isopropylamine. Key parameters requiring optimization include:

- Catalyst selection : Gold(I) catalysts for cyclization must balance reactivity and selectivity to minimize side products.

- Temperature control : Exothermic reactions during urea coupling necessitate precise thermal management to avoid decomposition.

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) are preferred for urea formation, but purity may require post-synthesis chromatography .

Advanced: How can researchers resolve discrepancies in bioactivity data across different in vitro assays for this compound?

Answer:

Discrepancies often arise from assay-specific variables (e.g., cell lines, solvent carriers, or endpoint measurements). Methodological strategies include:

- Standardized solvent controls : Use consistent solvents (e.g., DMSO at <0.1% v/v) to avoid cytotoxicity artifacts .

- Dose-response normalization : Compare EC50/IC50 values across assays using Hill slope adjustments to account for varying receptor saturation kinetics.

- Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .

Basic: What advanced spectroscopic and crystallographic techniques are recommended for confirming the compound’s structure?

Answer:

- NMR spectroscopy : 1H/13C NMR (e.g., in CDCl3 or DMSO-d6) resolves regiochemistry of the benzofuran and urea groups. Key signals include hydroxypropyl proton splitting (δ ~4.2 ppm) and urea NH resonances (δ ~6.5–7.0 ppm) .

- X-ray crystallography : Single-crystal analysis confirms spatial arrangement, particularly the stereochemistry of the hydroxypropyl group and urea orientation. Crystallization may require slow evaporation from ethanol/water mixtures .

- HRMS : High-resolution mass spectrometry validates molecular formula (C19H22N2O3) with <2 ppm error .

Advanced: How can computational modeling predict the compound’s interactions with biological targets, and what limitations exist?

Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in targets (e.g., kinases or GPCRs). Focus on the benzofuran’s π-π stacking and urea’s hydrogen-bonding motifs .

- MD simulations : Assess binding stability over 100-ns trajectories to identify key residue interactions (e.g., conserved lysine or aspartate residues).

- Limitations : Force fields may misrepresent solvent effects or protonation states of the hydroxy group. Experimental validation (e.g., mutagenesis or ITC) is critical .

Advanced: What strategies address inconsistent solubility or stability data in different solvents?

Answer:

- Solvent screening : Test solubility in tiered polarity solvents (hexane → water) with shake-flask methods. Hydroxypropyl and urea groups favor solubility in alcohols (e.g., MeOH) but degrade in acidic/basic conditions .

- Stability studies : Use HPLC-UV to track degradation products under varied pH/temperature. Lyophilization may improve storage stability in inert atmospheres .

- Co-solvent systems : For biological assays, optimize DMSO/PBS ratios to maintain solubility without precipitation .

Basic: What in vitro models are appropriate for initial pharmacological profiling of this compound?

Answer:

- Cell-based assays : Use HEK293 or CHO cells transfected with target receptors (e.g., adenosine A2A) for cAMP or calcium flux readouts .

- Enzyme inhibition : Test against purified kinases (e.g., PKA or PKC) using radiometric or fluorescence polarization assays.

- Cytotoxicity screening : Prioritize non-cancerous lines (e.g., HEK or MCF-10A) to identify therapeutic windows .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Answer:

- LC-MS/MS metabolomics : Profile plasma/tissue extracts from rodent models to identify Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites .

- Isotope labeling : Synthesize 13C/15N-labeled analogs to trace metabolic fate via isotopic patterning.

- CYP450 inhibition assays : Use human liver microsomes to identify enzymes (e.g., CYP3A4) responsible for clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.